5'-O-Thiophosphonocytidine
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Overview
Description
5’-O-Thiophosphonocytidine is a synthetic nucleotide analog that mimics the structure of cytidine monophosphate. It is characterized by the substitution of a thiophosphonate group at the 5’ position of the ribose sugar. This modification imparts unique biochemical properties to the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Thiophosphonocytidine typically involves the thiophosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the thiophosphonate group at the 5’ position. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include thiophosphoryl chloride and protected cytidine derivatives .
Industrial Production Methods: Industrial production of 5’-O-Thiophosphonocytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Thiophosphonocytidine undergoes various chemical reactions, including:
Oxidation: The thiophosphonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphonate group back to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophosphonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols are used under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophosphonate group yields sulfoxides or sulfones, while substitution reactions can produce a variety of nucleoside analogs .
Scientific Research Applications
5’-O-Thiophosphonocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study enzyme mechanisms and nucleotide interactions.
Biology: The compound serves as a tool to investigate RNA and DNA synthesis and repair mechanisms.
Medicine: It is explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleotide metabolism.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5’-O-Thiophosphonocytidine involves its incorporation into nucleic acids, where it acts as a competitive inhibitor or regulator of enzymes that interact with cytidine monophosphate. The thiophosphonate group alters the compound’s binding affinity and reactivity, affecting various biochemical pathways .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in nucleotide synthesis and metabolism, such as ribonucleotide reductase and DNA polymerase.
Comparison with Similar Compounds
5’-O-Methylcytidine: Another nucleotide analog with a methyl group at the 5’ position.
5’-O-Phosphonocytidine: Similar to 5’-O-Thiophosphonocytidine but with a phosphonate group instead of a thiophosphonate group.
Uniqueness: 5’-O-Thiophosphonocytidine is unique due to the presence of the thiophosphonate group, which imparts distinct chemical and biochemical properties. This modification enhances its stability and reactivity, making it a valuable tool in various research applications .
Properties
CAS No. |
47151-76-8 |
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Molecular Formula |
C9H14N3O7PS |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N3O7PS/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,21)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
JOENGNVCVILJEG-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)O)O)O |
Origin of Product |
United States |
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